molecular formula C12H9BrN2O2 B2951611 Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate CAS No. 924869-15-8

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate

Cat. No.: B2951611
CAS No.: 924869-15-8
M. Wt: 293.12
InChI Key: KYHSJAFLJLCAMD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate (molecular formula: C₁₂H₉BrN₂O₂; molecular weight: 293.13 g/mol) is a brominated indole derivative characterized by three distinct functional groups: a bromine atom at position 3, a cyanomethyl group at position 1, and a methyl ester at position 2 of the indole core . This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-1-(cyanomethyl)indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)11-10(13)8-4-2-3-5-9(8)15(11)7-6-14/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHSJAFLJLCAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like carbon tetrachloride (CCl4) under light or heat to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The cyanomethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the indole ring.

Scientific Research Applications

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The bromine and cyanomethyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and molecular functions, making the compound useful in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₂H₉BrN₂O₂ 293.13 - 3-Bromo
- 1-Cyanomethyl
- 2-Methoxycarbonyl
Bromine enables cross-coupling; nitrile offers reactivity for further derivatization .
Methyl 1-methyl-β-carboline-3-carboxylate C₁₄H₁₂N₂O₂ 240.26 - β-carboline core
- 3-Methoxycarbonyl
- 1-Methyl
Fused bicyclic structure; lacks halogen, limiting reactivity in metal-catalyzed reactions .
5-Bromo-3-(triazolylethyl)-1H-indole (9c) C₁₉H₁₇BrN₄O₂ 427.08 - 5-Bromo
- 3-(Triazole-ethyl)
Triazole moiety enhances hydrogen-bonding potential; bromine at position 5 .
1-(2-Bromobenzyl)-1H-indole-3-carboxaldehyde C₁₆H₁₂BrNO 314.18 - 3-Aldehyde
- 1-(2-Bromobenzyl)
Aldehyde group enables nucleophilic addition; benzyl substitution increases steric bulk .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 209.63 - 7-Chloro
- 3-Methyl
- 2-Carboxylic acid
Carboxylic acid group facilitates salt formation; chloro substituent at position 7 .

Spectroscopic Differences

  • 13C-NMR Shifts: The target compound’s C-3 (bearing bromine) is expected to resonate downfield (~105–110 ppm) compared to non-halogenated indoles (e.g., C-3 at 101.99 ppm in ). The cyanomethyl group’s nitrile carbon typically appears near ~115–120 ppm, distinct from aldehyde carbons (e.g., 190–200 ppm in ) or carboxylic acids (170–175 ppm in ) .

Research Findings and Implications

  • Reactivity : The target compound’s bromine and nitrile groups position it as a dual-functional building block. For example, bromine can undergo cross-coupling to install aryl/heteroaryl groups, while the nitrile can be hydrolyzed to carboxylic acids or reduced to amines .
  • Thermal Stability : highlights the use of elevated temperatures (90°C) to remove DMF during synthesis, suggesting the target compound’s stability under such conditions if similar protocols are employed .

Biological Activity

Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its unique structure that includes a bromine atom at the 3-position and a cyanomethyl group at the 1-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C₁₂H₉BrN₂O₂
  • Molecular Weight : 293.12 g/mol
  • Melting Point : 170°C - 172°C

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its pharmacological potential. Key areas of interest include:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation. Some studies suggest that this compound may exhibit similar properties, although further research is necessary to elucidate specific mechanisms and efficacy against various cancer types .
  • Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antimicrobial activity against a range of pathogens. The mechanisms often involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

The mechanisms by which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the presence of the bromine atom and the cyanomethyl group enhances its reactivity, allowing it to interact with various biological targets, including enzymes and receptors involved in cellular processes.

Anticancer Studies

A study investigating the anticancer properties of indole derivatives demonstrated that compounds with similar structures inhibited cell growth in several cancer cell lines. The specific IC50 values for these compounds ranged from low micromolar to nanomolar concentrations, indicating potent activity .

Antimicrobial Evaluations

In vitro antimicrobial evaluations have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related indole derivatives suggest that this compound may also display similar efficacy .

CompoundMIC (µg/mL)Activity
This compoundTBDTBD
Ciprofloxacin<0.5Positive control
Ketoconazole<0.5Positive control

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives, which may influence its biological activity:

Compound NameMolecular FormulaUnique Features
Methyl 3-bromo-1H-indole-2-carboxylateC₁₁H₉BrN₂O₂Lacks cyanomethyl group
Methyl indole-3-carboxylateC₁₁H₉N₂O₂No halogen substitution
5-BromoindoleC₈H₈BrNContains only one bromine at position 5

The unique combination of both bromine and cyanomethyl groups in this compound enhances its potential reactivity and biological activity compared to other indole derivatives.

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry due to its potential anticancer and antimicrobial activities. Future studies should focus on:

  • Detailed mechanistic investigations to elucidate how this compound interacts with biological targets.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves sequential functionalization of the indole core. For example, alkylation at the indole 1-position with cyanomethyl groups can be achieved using reagents like cyanomethyl bromide under basic conditions (e.g., NaH in DMF) . Bromination at the 3-position may employ N-bromosuccinimide (NBS) in a polar aprotic solvent. Intermediate characterization relies on 1H^1 \text{H} NMR (e.g., indole proton signals at δ 7.2–7.8 ppm) and LC/MS (to confirm molecular ion peaks, as seen in m/z 386 [M+H]+^+ for analogous compounds) .

Q. How can researchers optimize reaction conditions to improve yield in the cyanomethylation step?

  • Methodological Answer : Low yields in alkylation may arise from steric hindrance or competing side reactions. Strategies include:
  • Using phase-transfer catalysts (e.g., PEG-400) to enhance reagent solubility .
  • Testing alternative bases (e.g., K2_2CO3_3 instead of NaH) to reduce decomposition .
  • Monitoring reaction progress via TLC (Rf_f ≈ 0.3 in 70:30 EtOAc/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the indole 3-position?

  • Methodological Answer : Bromination at the 3-position is electronically favored due to the electron-rich C3 position in the indole ring. Computational studies (e.g., DFT) can map electron density distribution, while experimental validation may involve substituting the carboxylate group (e.g., replacing methyl with ethyl) to assess electronic effects. Competitive bromination at other positions (e.g., C5) can be minimized by controlling temperature (0–5°C) and stoichiometry .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) provides precise bond angles and torsion angles. For example, the methyl carboxylate group at C2 typically adopts a planar conformation due to resonance stabilization, while the cyanomethyl group at N1 may exhibit slight pyramidalization. Space group assignments (e.g., orthorhombic Pbcm) and hydrogen-bonding networks (e.g., C–H⋯O interactions) further validate the structure .

Q. What strategies mitigate challenges in purifying this compound via column chromatography?

  • Methodological Answer : High polarity from the cyanomethyl and carboxylate groups can lead to poor separation. Solutions include:
  • Using gradient elution (e.g., 50% → 80% EtOAc in hexane) to improve resolution .
  • Pre-adsorbing the crude product onto silica gel before loading.
  • Alternative methods like preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting reports on solvent systems for indole functionalization?

  • Methodological Answer : Discrepancies in solvents (e.g., DMF vs. PEG-400/DMF mixtures) likely reflect trade-offs between reaction rate and byproduct formation. For instance:
  • DMF offers high polarity but may promote hydrolysis of cyanomethyl groups.
  • PEG-400 reduces side reactions via micellar encapsulation but requires longer reaction times .
    Experimental design should include controlled comparisons (e.g., same catalyst, varying solvents) and LC/MS tracking of intermediates.

Application-Oriented Questions

Q. What are the key reactive sites for further derivatization of this compound in drug discovery?

  • Methodological Answer :
  • Bromo at C3 : Suzuki-Miyaura cross-coupling with aryl boronic acids for biaryl synthesis .
  • Carboxylate at C2 : Hydrolysis to carboxylic acid for amide bond formation .
  • Cyanomethyl at N1 : Reduction to amine or nucleophilic substitution with thiols .

Q. How can researchers validate the biological relevance of this compound as a kinase inhibitor precursor?

  • Methodological Answer :
  • Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to kinase ATP pockets.
  • Synthesize analogs (e.g., replacing Br with Cl) and test in enzymatic assays (IC50_{50} measurements) .

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